molecular formula C11H12N2S B13357670 N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine

N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine

Cat. No.: B13357670
M. Wt: 204.29 g/mol
InChI Key: OOQJBWDIPDHEHB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a thiophene ring substituted with a pyridine ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine typically involves the reaction of 5-(pyridin-4-yl)thiophene-2-carboxylic acid with dimethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(pyridin-4-yl)aniline: Similar structure but with an aniline ring instead of a thiophene ring.

    N,N-Dimethyl-5-(pyridin-3-yl)thiophen-2-amine: Similar structure but with the pyridine ring attached at a different position.

    N,N-Dimethyl-5-(pyridin-4-yl)furan-2-amine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N,N-Dimethyl-5-(pyridin-4-yl)thiophen-2-amine is unique due to the presence of both a thiophene and pyridine ring, which imparts distinct electronic and steric properties. This combination allows for specific interactions with molecular targets and can lead to unique biological and chemical activities.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N,N-dimethyl-5-pyridin-4-ylthiophen-2-amine

InChI

InChI=1S/C11H12N2S/c1-13(2)11-4-3-10(14-11)9-5-7-12-8-6-9/h3-8H,1-2H3

InChI Key

OOQJBWDIPDHEHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(S1)C2=CC=NC=C2

Origin of Product

United States

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